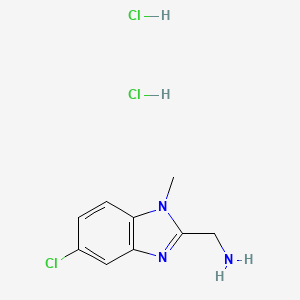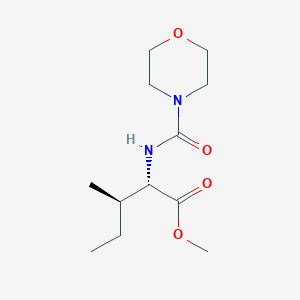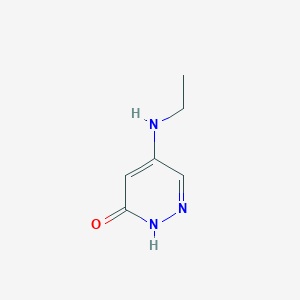
methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is a synthetic organic compound notable for its potential applications across a wide range of scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure features a bromo-substituted triazole ring, which confers distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate typically involves the following steps:
Formation of the Triazole Ring: : Starting with 5-bromo-1H-1,2,4-triazole as a key precursor. Various synthetic routes, such as cycloaddition reactions, are employed to form the triazole ring.
Introduction of the Ester Group: : This is typically achieved via esterification reactions, involving the reaction of the triazole derivative with methyl propenoate under acidic or basic conditions to yield the final compound.
Industrial production methods involve scalable chemical synthesis processes, often optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions:
Addition Reactions: : The compound can participate in Michael addition reactions due to the presence of the electron-deficient double bond.
Oxidation and Reduction: : Though less common, the triazole ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: : Such as amines and thiols for substitution reactions.
Bases: : Such as sodium hydroxide or potassium tert-butoxide for esterification reactions.
Oxidizing/Reducing Agents: : Like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Depending on the reaction, products can include various substituted triazole derivatives, esters, and other functionalized organic molecules.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: : Used as a building block in organic synthesis to create more complex structures.
Biology
Biochemical Probes: : Employed in the study of biological systems due to its triazole functionality, which can interact with various biomolecules.
Medicine
Drug Design and Development: : The compound’s structure can be modified to develop potential pharmaceutical agents, especially targeting receptors or enzymes in the body.
Industry
Material Science: : Utilized in the development of new materials with specific properties, such as improved thermal stability or specific mechanical characteristics.
作用機序
The biological and chemical effects of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate are largely due to its interaction with molecular targets, such as enzymes or receptors. The bromo-substituted triazole moiety can interact through hydrogen bonding, van der Waals forces, and other interactions, affecting the function of these molecular targets.
類似化合物との比較
Compared to other triazole derivatives, methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is unique due to its specific ester functional group and bromine substitution, which confer distinct reactivity and biological properties.
List of Similar Compounds
1H-1,2,4-Triazole
5-Bromo-1H-1,2,4-triazole
Methyl 1H-1,2,4-triazole-3-carboxylate
Ethyl (2E)-3-(1H-1,2,4-triazol-3-yl)prop-2-enoate
Each of these compounds shares a structural similarity but differs in functional groups and substitutions, leading to varied applications and properties.
特性
IUPAC Name |
methyl (E)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPNKYGEMQZRP-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NNC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-but-2-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7934003.png)











